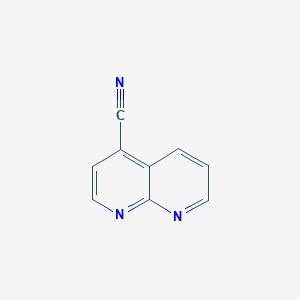

1,8-Naphthyridine-4-carbonitrile

説明

Significance of the 1,8-Naphthyridine (B1210474) Scaffold in Heterocyclic Chemistry

The 1,8-naphthyridine scaffold, a bicyclic aromatic compound with two nitrogen atoms, is a privileged structure in heterocyclic chemistry. tandfonline.comresearchgate.net Its significance stems from a combination of its versatile synthesis, reactivity, and the wide array of biological activities exhibited by its derivatives. tandfonline.comnih.gov This scaffold is a key component in numerous compounds that have found applications in medicinal chemistry and materials science. tandfonline.comacs.org

The arrangement of the nitrogen atoms in the 1,8-naphthyridine ring system allows it to act as a binucleating ligand, capable of coordinating with metal ions. wikipedia.org This property is crucial in the development of new catalysts and materials with unique photophysical properties. researchgate.net Furthermore, the scaffold's structure is a bioisostere of quinoline (B57606), a well-known pharmacophore, which has spurred extensive research into the biological potential of 1,8-naphthyridine derivatives. researchgate.net

The versatility of the 1,8-naphthyridine core is further highlighted by the various synthetic methodologies developed for its construction, with the Friedländer annulation being a prominent and widely used method. nih.govrsc.org This allows for the introduction of a diverse range of substituents onto the core structure, enabling the fine-tuning of its chemical and biological properties.

Rationale for Research Focus on the 4-Carbonitrile Substitution Pattern

The introduction of a carbonitrile (cyano) group at the 4-position of the 1,8-naphthyridine scaffold has been a strategic focus in recent research for several compelling reasons. The nitrile group is a significant functional group found in many pharmacologically active compounds and natural products. rsc.org Its presence can profoundly influence the electronic properties, reactivity, and biological activity of the parent molecule.

Specifically, the carbonitrile group is a potent electron-withdrawing group. This electronic perturbation can modulate the reactivity of the entire naphthyridine ring system, influencing its susceptibility to nucleophilic or electrophilic attack. This modulation is a key tool for synthetic chemists looking to further functionalize the molecule.

From a medicinal chemistry perspective, the nitrile group can participate in crucial interactions with biological targets. It can act as a hydrogen bond acceptor and its linear geometry can provide specific directional interactions within a protein's active site. Structure-activity relationship (SAR) studies have indicated that modifications at this position can significantly enhance the binding efficiency and potency of 1,8-naphthyridine derivatives towards various biological targets. nih.gov For instance, research has shown that the presence of a cyano group can be a key determinant for anti-mycobacterial activity. rsc.org

Overview of Key Research Domains Pertaining to 1,8-Naphthyridine-4-carbonitrile and its Analogs

The unique chemical features of this compound and its derivatives have led to their investigation in several key research domains:

Medicinal Chemistry: This is arguably the most significant area of research for these compounds. Derivatives of 1,8-naphthyridine have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective effects. tandfonline.comnih.govnih.gov Specifically, analogs of this compound have been designed and synthesized as potential anti-tubercular agents, showing promising activity against Mycobacterium tuberculosis. rsc.orgrsc.org The molecular hybridization approach, combining the 1,8-naphthyridine-3-carbonitrile (B1524053) core with other pharmacophores, has been a successful strategy in this area. rsc.org

Materials Science: The 1,8-naphthyridine scaffold is a building block for materials with interesting optical and electronic properties. acs.org The introduction of a carbonitrile group can further tune these properties, making them suitable for applications in areas such as organic light-emitting diodes (OLEDs). The ability of the naphthyridine core to chelate metal ions also opens up possibilities for creating novel coordination polymers and fluorescent sensors. nih.gov

Synthetic Methodology: The development of efficient and environmentally friendly methods for the synthesis of substituted 1,8-naphthyridines, including those with a 4-carbonitrile group, remains an active area of research. nih.govorganic-chemistry.org This includes the exploration of green chemistry approaches, such as using water as a solvent or employing ionic liquids as catalysts. acs.orgnih.gov

The following table provides a summary of some key research findings related to this compound and its analogs:

| Research Domain | Key Finding | Reference |

| Medicinal Chemistry | Design and synthesis of 1,8-naphthyridine-3-carbonitrile derivatives with significant anti-tubercular activity. | rsc.orgrsc.org |

| 1,8-Naphthyridine derivatives exhibit a wide range of biological activities including antimicrobial and anticancer properties. | tandfonline.comnih.govnih.gov | |

| Materials Science | 1,8-Naphthyridine derivatives are utilized in the development of materials for organic light-emitting diodes (OLEDs). | acs.org |

| The scaffold's ability to chelate metal ions is explored for creating fluorescent sensors. | nih.gov | |

| Synthetic Methodology | Development of greener synthetic routes for 1,8-naphthyridines using water as a solvent. | acs.org |

| Use of ionic liquids as recyclable catalysts for the Friedländer synthesis of 1,8-naphthyridines. | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

1,8-naphthyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-6-7-3-5-12-9-8(7)2-1-4-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWGVXPRUBOCLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1,8-Naphthyridine-4-carbonitrile is anticipated to show distinct signals for each of the aromatic protons on the naphthyridine core. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrile group and the nitrogen atoms in the heterocyclic rings. Protons in the vicinity of these electronegative features would be deshielded and thus resonate at a lower field (higher ppm). The proton on the carbon adjacent to the nitrile group (at position 3) and the proton at position 5 are expected to be significantly downfield. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, or multiplets), which would be crucial for assigning each signal to a specific proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, one for each carbon atom. The carbon atom of the nitrile group (C≡N) would appear in a characteristic downfield region, typically between 115-125 ppm. The carbon atom to which the nitrile group is attached (C4) would also show a significant chemical shift. The carbons adjacent to the nitrogen atoms (C2, C7, and C9) are expected to be deshielded and appear at lower field compared to the other carbons in the aromatic system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| H-2 | 8.8 - 9.2 | C-2 | 150 - 155 |

| H-3 | 7.8 - 8.2 | C-3 | 120 - 125 |

| H-5 | 8.5 - 8.9 | C-4 | 110 - 115 |

| H-6 | 7.5 - 7.9 | C-4a | 138 - 142 |

| H-7 | 9.0 - 9.4 | C-5 | 122 - 127 |

| C-6 | 125 - 130 | ||

| C-7 | 152 - 157 | ||

| C-8a | 145 - 150 | ||

| CN | 115 - 120 |

Note: These are predicted values based on analogous structures and have not been experimentally verified for this compound.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The most prominent of these would be the sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically appearing in the range of 2220-2260 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the naphthyridine ring system would be observed in the 1400-1600 cm⁻¹ region.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Nitrile (C≡N) | Stretch | 2220 - 2260 |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 |

Note: These are expected ranges and the exact peak positions have not been experimentally determined for this compound.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For this compound (C₉H₅N₃), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern in the mass spectrum would likely involve the loss of small, stable molecules such as HCN from the parent ion, providing further structural evidence.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 155.05 |

| [M+H]⁺ | 156.06 |

| [M-HCN]⁺ | 128.04 |

Note: These are calculated values based on the chemical formula and have not been experimentally verified for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the conjugated aromatic system. The presence of the nitrile group and the extended conjugation of the naphthyridine rings are likely to result in absorption maxima (λ_max) in the UV region, potentially extending into the visible range depending on the solvent and concentration.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λ_max (nm) |

| π → π | 250 - 350 |

| n → π | > 300 |

Note: These are estimated ranges and the specific absorption maxima have not been experimentally determined for this compound.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

Table 5: Anticipated Crystal Data Parameters for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths & Angles | Precise values for all atoms |

| Intermolecular Interactions | e.g., Hydrogen bonding, π-π stacking |

Note: This table represents the type of data that would be obtained from an X-ray crystallographic study; specific values are not available for this compound.

Chemical Reactivity and Transformations of 1,8 Naphthyridine 4 Carbonitrile

Derivatization and Analogue Synthesis through Substitution Reactions

The 1,8-naphthyridine (B1210474) scaffold is a versatile platform for the synthesis of a wide array of derivatives, a process primarily driven by substitution reactions. These modifications are crucial for tuning the molecule's biological and chemical properties. A common strategy involves the introduction of various substituents at different positions of the naphthyridine ring system.

For instance, a series of 1,8-naphthyridine-3-carbonitrile (B1524053) analogues have been synthesized through a molecular hybridization approach. nih.govnih.gov This method allows for the combination of different pharmacophores, leading to novel compounds with potentially enhanced biological activities. The synthesis of these analogues often involves multi-step reactions, starting from a core 1,8-naphthyridine structure and introducing substituents through various chemical transformations. researchgate.netnih.gov

The versatility of the 1,8-naphthyridine core is further demonstrated by the synthesis of derivatives with modifications at multiple positions. For example, researchers have successfully synthesized 1-alkyl-7-(2-hydroxy-3-alkylaminopropoxy)-1,8-naphthyridin-2-ones. researchgate.net This was achieved by reacting 1-alkyl-7-hydroxy-1,8-naphthyridin-2-ones with epichlorohydrin, followed by reaction with various amines. researchgate.net Such synthetic routes highlight the accessibility of different positions on the naphthyridine ring for chemical modification.

Furthermore, a series of novel 2,7-dimethyl-1,8-naphthyridine (B83737) derivatives have been prepared with various substitutions, including Mannich bases, N-glycosides, Schiff's bases, and S-alkylated derivatives, starting from 4-hydroxy-2,7-dimethyl-1,8-naphthyridine. researchgate.net These examples underscore the broad scope of substitution reactions that can be employed to generate a diverse library of 1,8-naphthyridine analogues.

A summary of representative substitution reactions for the synthesis of 1,8-naphthyridine derivatives is presented in the table below.

| Starting Material | Reagents and Conditions | Product | Reference |

| 1-alkyl-7-hydroxy-1,8-naphthyridin-2-ones | 1. Epichlorohydrin 2. Amines | 1-alkyl-7-(2-hydroxy-3-alkylaminopropoxy)-1,8-naphthyridin-2-ones | researchgate.net |

| 4-hydroxy-2,7-dimethyl-1,8-naphthyridine | Multi-step synthesis | 2,7-dimethyl-1,8-naphthyridine derivatives with Mannich bases, N-glycosides, Schiff's bases, and S-alkylated substituents | researchgate.net |

| 2-aminonicotinaldehyde and active methylene (B1212753) carbonyls | Choline (B1196258) hydroxide (B78521) in water | Substituted 1,8-naphthyridines | acs.org |

Reactions at the Naphthyridine Ring System and Peripheral Functional Groups

The reactivity of the 1,8-naphthyridine ring system is influenced by the nitrogen atoms, which can be protonated or alkylated, and can direct electrophilic or nucleophilic attack. The presence of peripheral functional groups further expands the range of possible chemical transformations.

Modifications at the 3rd position of the 1,8-naphthyridine nucleus have been shown to be particularly important for altering the biological activity of these compounds. researchgate.net For example, the incorporation of various secondary amines at this position has been explored to enhance binding efficiency to specific biological targets. researchgate.net

The synthesis of 2,3,7-substituted 1,8-naphthyridines has been achieved through environmentally benign, catalyst-free methods. acs.org This highlights the intrinsic reactivity of the naphthyridine core, which can undergo cyclization and substitution reactions under mild conditions.

Furthermore, the functional groups attached to the naphthyridine ring can undergo a variety of reactions. For instance, a hydroxyl group on the ring can be converted to an ether, as seen in the synthesis of 1-alkyl-7-(2-hydroxy-3-alkylaminopropoxy)-1,8-naphthyridin-2-ones. researchgate.net Similarly, amino groups can be acylated or converted into Schiff bases. researchgate.netchemistrysteps.com

The following table provides examples of reactions at the naphthyridine ring and its peripheral functional groups.

| Starting Material | Reagents and Conditions | Reaction Type | Product | Reference |

| 6-Amino-2-morpholino-1,8-naphthyridine-4-carboxylic acid | Acetic anhydride | Acetylation of amino group | 6-Acetylamino-2-morpholino-1,8-naphthyridine-4-carboxylic acid | chemistrysteps.com |

| 5-Chloro-2-morpholino-1,8-naphthyridine-4-carboxylic acid | Methanolic KOH | Nucleophilic substitution of chlorine | 5-Methoxy-2-morpholino-1,8-naphthyridine-4-carboxylic acid | chemistrysteps.com |

| 4-hydroxy-2,7-dimethyl-1,8-naphthyridine | Various reagents | Multi-step synthesis including N-alkylation and condensation | Substituted 2,7-dimethyl-1,8-naphthyridine derivatives | researchgate.net |

Transformations of the Carbonitrile Moiety into Other Functional Groups

The carbonitrile (or nitrile) group at the 4-position of the 1,8-naphthyridine ring is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the chemical space accessible from this starting material. The most common transformations of the nitrile group are hydrolysis to a carboxylic acid and reduction to a primary amine.

Hydrolysis to Carboxylic Acids:

The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or alkaline conditions. chemistrysteps.comlibretexts.orgchemguide.co.uk In an acidic medium, the nitrile is typically heated under reflux with a dilute acid, such as hydrochloric acid, to yield the corresponding carboxylic acid. libretexts.orgchemguide.co.uk Under alkaline conditions, the nitrile is heated with a base like sodium hydroxide, which initially forms a carboxylate salt. libretexts.orgchemguide.co.uk Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org This transformation is a key step in the synthesis of many biologically active 1,8-naphthyridine derivatives, such as those with anti-inflammatory and analgesic properties. wikipedia.org

Reduction to Primary Amines:

The reduction of the nitrile group to a primary amine provides another avenue for derivatization. This transformation can be accomplished using various reducing agents. wikipedia.orgchemguide.co.ukorganic-chemistry.org A common method involves the use of lithium aluminum hydride (LiAlH₄) in an ether solvent, followed by an acidic workup. chemguide.co.uk Catalytic hydrogenation, using catalysts such as Raney nickel, palladium, or platinum, is another effective method for reducing nitriles to primary amines. wikipedia.org The resulting primary amine can then be further functionalized, for example, by acylation or alkylation, to produce a wide range of derivatives.

The table below summarizes the key transformations of the carbonitrile moiety.

| Transformation | Reagents and Conditions | Product Functional Group |

| Acid Hydrolysis | Dilute acid (e.g., HCl), heat | Carboxylic acid |

| Alkaline Hydrolysis | Base (e.g., NaOH), heat, then acid workup | Carboxylic acid |

| Reduction | 1. LiAlH₄, ether 2. H₃O⁺ | Primary amine |

| Catalytic Hydrogenation | H₂, metal catalyst (e.g., Ni, Pd, Pt) | Primary amine |

Heteroatom-Directed Reactivity and Annulation Reactions

The nitrogen atoms in the 1,8-naphthyridine ring system play a crucial role in directing its reactivity and are key to the construction of the heterocyclic core through annulation reactions. The Friedländer synthesis is a classic and widely used method for the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines. organic-chemistry.orgrsc.org This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. organic-chemistry.org The nitrogen atom of the aminopyridine precursor acts as a nucleophile, initiating the cyclization process that leads to the formation of the second pyridine (B92270) ring of the 1,8-naphthyridine system.

Recent advancements in this area include the development of greener synthetic methods, such as performing the Friedländer reaction in water using a biocompatible ionic liquid as a catalyst. acs.org This approach not only provides high yields of substituted 1,8-naphthyridines but also aligns with the principles of sustainable chemistry. acs.orgrsc.org

Furthermore, novel cascade annulation reactions have been developed for the synthesis of more complex fused heterocyclic systems containing the 1,8-naphthyridine core. nih.gov For example, a metal-free intermolecular cascade annulation has been discovered for the synthesis of dihydrobenzo[b] organic-chemistry.orgnih.govnaphthyridines fused with pyrrolidinetriones. nih.gov This reaction proceeds through a 1,4-Michael addition followed by a series of intermolecular cyclization and rearrangement steps, demonstrating the intricate reactivity that can be orchestrated by the strategic placement of functional groups and heteroatoms. nih.gov

The following table highlights key annulation reactions for the synthesis of 1,8-naphthyridine derivatives.

| Reaction Type | Precursors | Key Features | Product | Reference |

| Friedländer Synthesis | 2-Aminonicotinaldehyde and active methylene carbonyl compounds | Condensation and cyclization | Substituted 1,8-naphthyridines | organic-chemistry.orgrsc.org |

| Intermolecular Cascade Annulation | Aminomaleimides and quinoline (B57606) chalcones | Metal-free, formation of fused heterocyclic systems | Dihydrobenzo[b] organic-chemistry.orgnih.govnaphthyridine-ylidene-pyrrolidinetriones | nih.gov |

Investigation of Reaction Intermediates and Transition States

Understanding the mechanisms of chemical reactions, including the identification of intermediates and transition states, is fundamental to optimizing reaction conditions and designing new synthetic routes. In the context of 1,8-naphthyridine synthesis, quantum chemical calculations have been employed to elucidate the reaction pathway of the Friedländer reaction.

A study on the choline hydroxide-catalyzed synthesis of 1,8-naphthyridines in water provided a detailed mechanistic investigation using quantum chemical calculations. The study identified several key intermediates and transition states along the reaction coordinate. The reaction was found to proceed through the formation of an enolate from the active methylene compound, which then attacks the carbonyl group of 2-aminonicotinaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine product.

The calculations revealed the crucial role of the choline hydroxide catalyst in stabilizing the transition states through hydrogen bonding interactions. Non-covalent interaction (NCI) analysis was used to visualize and quantify these stabilizing interactions, providing a deeper understanding of the catalytic cycle. The study also identified the rate-limiting step of the reaction, which is the initial attack of the enolate on the carbonyl carbon.

The energy profile of the reaction, including the relative energies of the intermediates and the activation energies of the transition states, was calculated. This information is invaluable for predicting the feasibility of the reaction and for designing more efficient catalytic systems. The investigation of reaction intermediates and transition states through computational methods provides a powerful tool for complementing experimental studies and advancing the field of heterocyclic synthesis.

Computational and Theoretical Studies on 1,8 Naphthyridine 4 Carbonitrile Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic properties and reactivity of novel compounds. For 1,8-naphthyridine (B1210474) derivatives, DFT has been employed to understand their structural and electronic features. researchgate.net Studies on related 1,8-naphthyridine systems have utilized DFT at the B3LYP/6-311G(d,p) level of theory to investigate equilibrium geometry, total energy, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO is a critical parameter for assessing the chemical reactivity of a molecule. researchgate.net

In a study on novel pyrrolo[1',5'-a]-1,8-naphthyridine derivatives, DFT calculations were instrumental in supporting the assignment of electronic absorption spectra, with the λmax at approximately 390 nm being attributed to a π→π* transition. ias.ac.in Such calculations provide a theoretical framework for understanding the spectroscopic properties of these compounds. ias.ac.in Furthermore, DFT has been used to predict theoretical properties that show good agreement with experimental spectroscopic findings for various heterocyclic compounds. researchgate.net

| Parameter | Description | Significance in 1,8-Naphthyridine Systems |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity. researchgate.net |

| Dipole Moment | A measure of the polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Provides insights into reactive sites within the molecule. |

Molecular Docking Simulations for Ligand-Biomolecule Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the interaction between a small molecule ligand and a protein target.

In silico studies of 1,8-naphthyridine derivatives have demonstrated their potential as inhibitors of various biological targets. For instance, derivatives of 1,8-naphthyridine-3-carbonitrile (B1524053) have been evaluated for their anti-mycobacterial activity through molecular docking against the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis (PDB: 4TZK). rsc.org The docking analysis helps in understanding the binding patterns within the active site of the target protein. rsc.org

Similarly, newly synthesized 1,8-naphthyridine derivatives were assessed for their potential as A2A receptor antagonists through molecular docking. nih.gov The results indicated good binding efficiency, with specific compounds showing high docking scores and favorable binding energies. nih.gov For example, 1-ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one (10c) exhibited a docking score of -8.407 and a binding energy of -56.60 kcal/mol. nih.gov Another derivative, N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1,4,4a,8a-tetrahydro-1,8-naphthyridine-3-carboxamide (13b), showed an even better docking score of -8.562 and a free binding energy of -64.13 kcal/mol. nih.gov

In the context of anti-cancer research, 1,8-naphthyridine derivatives have been docked into the human estrogen receptor (PDB ID: 1ERR). dntb.gov.ua Several of these compounds displayed better binding energy compared to the standard drug, Tamoxifen. dntb.gov.uaresearchgate.net Specifically, compounds C3 and C13 showed superior docking scores of -147.054 and -147.819 Kcalmol-1, respectively, suggesting their potential as potent anti-breast cancer agents. dntb.gov.ua

| Derivative | Target Protein (PDB ID) | Docking Score | Binding Energy (kcal/mol) | Interacting Residues | Reference |

| ANA-12 | Enoyl-ACP reductase (InhA) (4TZK) | Not Specified | Not Specified | Not Specified | rsc.org |

| 10c | Human A2A receptor | -8.407 | -56.60 (MMGBSA dG bind) | Not Specified | nih.gov |

| 13b | Human A2A receptor | -8.562 | -64.13 (MMGBSA dG bind) | Not Specified | nih.gov |

| C3 | Human Estrogen Receptor (1ERR) | -147.054 | Not Specified | Not Specified | dntb.gov.ua |

| C13 | Human Estrogen Receptor (1ERR) | -147.819 | Not Specified | Not Specified | dntb.gov.ua |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Binding Stability Analysis

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. In the context of drug design, MD simulations are used to study the stability of ligand-protein complexes and to explore the conformational landscape of molecules.

For 1,8-naphthyridine-3-carbonitrile derivatives, 100 ns MD simulations were performed to investigate the stability, confirmation, and intermolecular interactions of the ligand when bound to the InhA target. rsc.org These simulations, conducted using the Desmond module with the OPLS4 force field, help in understanding the dynamic behavior of the docked complex over time. rsc.org

In another study, MD simulations suggested that compounds 10c and 13b, which are derivatives of 1,8-naphthyridine, would form a stable complex with the human A2A receptor. nih.gov The stability of these complexes is a crucial factor in their potential therapeutic efficacy.

| System | Simulation Time (ns) | Key Findings | Reference |

| ANA-12 - InhA complex | 100 | Investigated stability, conformation, and intermolecular interactions. | rsc.org |

| Compound 10c - Human A2A receptor complex | Not Specified | Predicted to form a stable complex. | nih.gov |

| Compound 13b - Human A2A receptor complex | Not Specified | Predicted to form a stable complex. | nih.gov |

In Silico Prediction of Molecular Interactions and Structure-Activity Relationships (SAR)

In silico methods are crucial for predicting molecular interactions and for developing structure-activity relationships (SAR). SAR studies help in understanding how the chemical structure of a compound influences its biological activity.

For 1,8-naphthyridine derivatives, SAR studies have revealed that modifications at different positions of the naphthyridine nucleus can significantly affect their biological potency. nih.govrsc.org For example, in a series of anti-mycobacterial 1,8-naphthyridine-3-carbonitrile derivatives, the presence of a 5-nitrofuran heteroaromatic ring on a piperazine (B1678402) substituent (compound ANA-12) resulted in remarkable anti-tubercular activity. rsc.org This highlights the importance of the substituent at this position for activity.

SAR studies on 1,8-naphthyridin-4-ones as inhibitors of photosystem II have shown that the position, size, and polarity of substituents are the predominant factors controlling their activity. nih.gov A quantitative structure-activity relationship (QSAR) model based on molecular connectivity indices was developed, which could account for about 87% of the variation in the inhibitory potencies of these compounds. nih.gov

| Compound Series | Key Structural Feature for Activity | Biological Activity | Reference |

| 1,8-Naphthyridine-3-carbonitriles | 5-nitrofuran on piperazine (ANA-12) | Anti-tubercular | rsc.org |

| 1,8-Naphthyridine-4(1H)-ones | Position, size, and polarity of substituents | Photosystem II inhibition | nih.gov |

| 1,8-Naphthyridine derivatives | Modification at the 3rd position with secondary amines | A2A receptor antagonism | nih.gov |

Mechanistic Insights from Computational Modeling of Chemical Reactions and Biological Processes

Computational modeling can provide deep mechanistic insights into how chemical reactions occur and how molecules exert their biological effects at a molecular level.

For pyrrolo[1',5'-a]-1,8-naphthyridine compounds, DFT calculations were used to study the synthetic mechanisms of their formation. ias.ac.in This demonstrates the power of computational chemistry in not only predicting properties but also in understanding the pathways of chemical synthesis.

In the context of biological processes, computational studies on 1,8-naphthyridine derivatives have shed light on their mode of action. For example, the antibacterial properties of some 1,8-naphthyridine derivatives are related to their ability to inhibit DNA gyrase and topoisomerase IV, similar to fluoroquinolones. acs.org Molecular docking and dynamics simulations can help to visualize the specific interactions with these enzymes that lead to their inhibition.

Advanced Applications and Mechanistic Investigations of 1,8 Naphthyridine 4 Carbonitrile Derivatives

Coordination Chemistry and Ligand Design Principles

The distinct arrangement of nitrogen atoms in the 1,8-naphthyridine (B1210474) core makes it an exceptional scaffold for the design of ligands in coordination chemistry. wikipedia.org The two nitrogen atoms are ideally positioned to coordinate with metal centers, acting as a binucleating ligand that can stabilize bimetallic systems. wikipedia.orgnih.gov The addition of a 4-carbonitrile group further modulates the electronic properties of the ligand, influencing the stability and reactivity of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 1,8-naphthyridine derivatives is a subject of ongoing research. These syntheses often involve the reaction of a substituted 1,8-naphthyridine ligand with a suitable metal salt in an appropriate solvent. For instance, bimetallic copper(I) complexes have been successfully synthesized using a hexadentate naphthyridine-based macrocyclic ligand. nih.gov The characterization of these complexes is crucial for understanding their structure and properties and is typically achieved through a combination of spectroscopic and analytical techniques.

Key characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the ligand's structure and the coordination environment around the metal center. nih.gov

Infrared (IR) Spectroscopy: This technique is used to identify characteristic vibrational frequencies of functional groups within the ligand and to observe shifts upon coordination to a metal. For example, the stretching frequency of the carbon-nitrogen triple bond (C≡N) in the 4-carbonitrile group would be a key diagnostic peak.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized complexes. nih.gov

A series of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives were synthesized and characterized using ¹H NMR, ¹³C NMR, and LCMS, confirming their structures before further biological evaluation. rsc.orgnih.gov

Table 1: Representative Metal Complexes of 1,8-Naphthyridine Derivatives and Characterization Data

| Complex | Ligand | Metal Center(s) | Key Characterization Findings | Reference |

|---|---|---|---|---|

| [Cu₂(MeCN)₂(tBuN6)][BF₄]₂ | N,N′-di-tert-butyl-3,7-diaza-1,5(2,7)-1,8-naphthyridinacyclooctaphane (tBuN6) | Copper(I) | Characterized by HRMS and NMR, showing a highly symmetric pattern. The complex demonstrates lability, which can be controlled by counterion exchange. | nih.gov |

| [(η⁶-biphenyl)Ru(azpy-NMe₂)I]⁺ | N,N-dimethylphenyl-azopyridine | Ruthenium(II) | Molecular structure determined by X-ray crystallography. Electrochemical studies showed a reduction potential of -0.36 V. | ed.ac.uk |

| Nickel(1.5) Complex | 1,8-Naphthyridine | Nickel | Synthesized and characterized, representing an early example of 1,8-naphthyridine in coordination chemistry. | acs.org |

Role as Monodentate, Bidentate, and Bridging Ligands in Coordination Polymers

The versatility of 1,8-naphthyridine derivatives as ligands is evident in their ability to adopt various coordination modes. Depending on the specific derivative and the reaction conditions, they can function as monodentate, bidentate, or bridging ligands, leading to the formation of diverse coordination polymers.

Monodentate Ligands: In this mode, only one of the nitrogen atoms of the naphthyridine ring coordinates to a single metal center. This is less common for the parent 1,8-naphthyridine but can be favored by steric hindrance from substituents on the ligand.

Bidentate Chelating Ligands: The two nitrogen atoms of the 1,8-naphthyridine ring can bind to the same metal center, forming a stable chelate ring. This is a common coordination mode.

Bidentate Bridging Ligands: This is a hallmark of 1,8-naphthyridine ligands. The syn-disposition of the two nitrogen lone pairs allows the ligand to bridge two different metal centers, facilitating the construction of binuclear complexes and coordination polymers. nih.gov This bridging capability is fundamental to creating systems where metal-metal cooperativity can occur.

The ability to form these different types of linkages makes 1,8-naphthyridine derivatives, including the 4-carbonitrile variant, valuable building blocks for designing complex supramolecular structures and coordination polymers with specific topologies and properties. nih.gov

Catalytic Activity in Organometallic Systems and Water Oxidation Reactions

Organometallic complexes containing 1,8-naphthyridine ligands are being explored for their catalytic potential. nih.gov The electronic properties of the ligand, which can be fine-tuned by substituents like the 4-carbonitrile group, play a crucial role in modulating the reactivity of the metal center.

Research into ruthenium(II) arene complexes with related azopyridine ligands has shown that these systems can catalyze the oxidation of glutathione (B108866) (GSH), a key cellular antioxidant. ed.ac.uknih.gov The coordination of the ligand to the ruthenium center makes its reduction potential biologically accessible, enabling a catalytic redox cycle. ed.ac.uk A proposed mechanism involves the initial conjugation of GSH across the azo double bond, leading to its oxidation to glutathione disulfide (GSSG). nih.gov This suggests that organometallic complexes of 1,8-naphthyridine-4-carbonitrile could be designed to participate in similar ligand-based redox reactions, offering new avenues for developing catalytic drugs. nih.gov

While direct studies on this compound in water oxidation are not as prevalent, the principles of ligand design are applicable. The development of efficient water oxidation catalysts often relies on multinuclear metal complexes where ligands facilitate electron transfer and stabilize high-valent metal species. The binucleating nature of the 1,8-naphthyridine scaffold makes it a promising candidate for constructing such catalysts.

Mechanistic Biological Studies (Focus on Molecular Targets and Pathways)

Derivatives of 1,8-naphthyridine are well-established as potent biological agents, with a history of use as antibacterial drugs like nalidixic acid. wikipedia.orgacs.org The core mechanism often involves the inhibition of essential bacterial enzymes responsible for DNA replication and maintenance.

Interactions with DNA and Other Cellular Biomolecules

Beyond enzyme inhibition, some 1,8-naphthyridine derivatives can interact directly with DNA. The planar nature of the aromatic ring system allows these molecules to intercalate between the base pairs of the DNA double helix.

DNA Intercalation: This mode of interaction involves the insertion of the planar molecule into the space between adjacent base pairs in the DNA. This can lead to a distortion of the DNA structure, interfering with the binding of DNA-processing proteins and inhibiting replication and transcription.

Evidence of Interaction: Studies on related planar heterocyclic systems, such as 4-carboranyl-1,8-naphthalimides, have used various biophysical techniques to confirm DNA interaction. mdpi.com

UV-Visible Spectroscopy: Intercalation typically causes a bathochromic shift (shift to longer wavelengths) and a hypochromic effect (decrease in absorption intensity) in the UV-Vis spectrum of the compound upon binding to DNA. mdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment of DNA. The binding of a ligand can induce significant changes in the CD spectrum of DNA, providing insights into the conformational changes occurring upon interaction. mdpi.com

Thermal Denaturation Studies: The melting temperature (Tm) of DNA, at which the double helix denatures into single strands, increases in the presence of an intercalating agent. The magnitude of this increase (ΔTm) is a measure of the strength of the interaction. mdpi.com

While the primary mechanism for many antibacterial 1,8-naphthyridines is enzyme inhibition, the potential for direct DNA interaction provides another pathway through which these compounds can exert their biological effects, particularly in the context of anticancer activity. nih.gov

Enzyme and Protein Binding Affinities and Modulatory Effects (e.g., InhA inhibitors)

Derivatives of 1,8-naphthyridine have demonstrated significant interactions with various enzymes and proteins, making them promising candidates for therapeutic agents. nih.govnih.govnih.gov A notable area of investigation is their potential as inhibitors of the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. nih.govnih.gov

In a recent study, a series of twenty-eight 1,8-naphthyridine-3-carbonitrile derivatives were synthesized and evaluated for their anti-tuberculosis activity. nih.govrsc.org The presumed mechanism of action for these compounds involves the inhibition of InhA. nih.gov Molecular docking studies were conducted to predict the binding of these ligands within the active site of the InhA enzyme (PDB ID: 4TZK). nih.govrsc.org One of the most active compounds, ANA-12, demonstrated a prominent anti-tuberculosis activity with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL. rsc.org Molecular dynamics simulations were employed to investigate the stability and intermolecular interactions of ANA-12 with the target protein. nih.govrsc.org

The nitrile group is considered to play a crucial role in the biological activity of these compounds, potentially increasing binding affinity to the target enzyme and improving the pharmacokinetic profile. nih.gov The study highlighted that the combination of the 1,8-naphthyridine core with other pharmacophores, such as piperazine (B1678402) and benzamide, through molecular hybridization, is a viable strategy for developing new anti-tubercular agents. nih.gov

Below is a table summarizing the anti-mycobacterial activity of selected 1,8-naphthyridine derivatives.

| Compound | Target | Activity (MIC) | Reference |

| ANA-12 | M. tuberculosis H37Rv | 6.25 μg/mL | rsc.org |

| ANC-2 | M. tuberculosis H37Rv | 12.5 μg/mL | rsc.org |

| ANA-1 | M. tuberculosis H37Rv | 12.5 μg/mL | rsc.org |

| ANA-6 | M. tuberculosis H37Rv | 12.5 μg/mL | rsc.org |

| ANA-7 | M. tuberculosis H37Rv | 12.5 μg/mL | rsc.org |

| ANA-8 | M. tuberculosis H37Rv | 12.5 μg/mL | rsc.org |

| ANA-10 | M. tuberculosis H37Rv | 12.5 μg/mL | rsc.org |

Molecular Basis of Synergistic Biological Activity

The 1,8-naphthyridine framework has been shown to exhibit synergistic effects when combined with other bioactive molecules, particularly antibiotics. nih.gov Studies have demonstrated that 1,8-naphthyridine derivatives can potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. nih.govmdpi.com

While some 1,8-naphthyridine derivatives may not possess intrinsic antibacterial activity at high concentrations (MIC ≥ 1.024 µg/mL), they can significantly decrease the MIC of antibiotics like norfloxacin (B1679917), ofloxacin, and lomefloxacin. nih.govmdpi.com This suggests a synergistic interaction where the 1,8-naphthyridine derivative enhances the efficacy of the antibiotic. nih.gov The proposed basis for this synergy lies in the chemical interaction between the 1,8-naphthyridine derivatives and the antibiotics, leading to an enhanced antibacterial action. nih.gov It is also suggested that these derivatives may act as adjuvants to antibacterial drugs. mdpi.com

Furthermore, some 1,8-naphthyridine derivatives have been reported to inhibit efflux pumps in bacteria, such as NorA and MepA, which are responsible for the expulsion of antibiotics like norfloxacin and ciprofloxacin. nih.gov By inhibiting these pumps, the derivatives can increase the intracellular concentration of the antibiotic, thereby restoring its effectiveness against resistant strains.

Design Principles for Target-Specific Biological Probes

The unique structural and electronic properties of the 1,8-naphthyridine scaffold make it an excellent platform for the design of target-specific biological probes. nih.gov These probes are valuable tools for sensing and imaging biological molecules and ions.

A key design principle involves combining the 1,8-naphthyridine unit, which can act as a fluorescent reporter and a metal-chelating site, with a specific recognition unit. nih.gov For instance, a novel fluorescent chemosensor was developed by incorporating a phenylboronic acid group, a known saccharide recognition unit, into a 1,8-naphthyridine derivative. nih.gov This design allows for the selective detection of metal ions and monosaccharides. nih.gov

The fluorescence of these probes can be modulated by interactions with the target analyte. For example, the interaction with Hg(II) ions can lead to fluorescence quenching through a photoinduced electron transfer (PET) mechanism. nih.gov The sensitivity and selectivity of these probes can be fine-tuned by modifying the structure of the 1,8-naphthyridine core and the attached recognition elements. The development of such probes holds promise for applications in disease diagnosis and monitoring of biological processes. nih.gov

Materials Science Applications and Advanced Optical Properties

Beyond their biological applications, this compound derivatives are gaining attention in the field of materials science due to their intriguing optical and electronic properties.

Photoluminescent Properties and Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 1,8-naphthyridine have shown significant promise as n-type conjugated materials for use in organic light-emitting diodes (OLEDs). researchgate.netrsc.org These compounds often exhibit high fluorescence quantum yields in both solution and the solid state. researchgate.netrsc.org

A study on a series of n-type conjugated 1,8-naphthyridine oligomers revealed their potential as emitters and electron-transport materials. researchgate.netrsc.org These materials possess high glass-transition and decomposition temperatures, reversible electrochemical reduction, and high electron affinities. researchgate.netrsc.org By systematically varying the spacer linkage within the oligomers, their photoluminescent properties can be modulated to produce blue, green, and yellow light with high quantum yields (0.70–1.0). researchgate.netrsc.org

Single-layer OLEDs fabricated using these materials have demonstrated good performance, with yellow emitters achieving a maximum brightness of 250 cd/m² and a current efficiency of 1.2 cd/A. researchgate.netrsc.org Furthermore, 1,8-naphthyridine derivatives have been utilized in the development of thermally activated delayed fluorescence (TADF) emitters for highly efficient blue OLEDs, achieving maximum external quantum efficiencies of up to 20.9%. researchgate.net

| Property | Value | Reference |

| Glass-Transition Temperature (Tg) | 65–105 °C | researchgate.netrsc.org |

| Decomposition Temperature (Td) | 380–400 °C | researchgate.netrsc.org |

| Electron Affinities | 2.79–3.00 eV | researchgate.netrsc.org |

| Photoluminescence Quantum Yields | 0.70–1.0 | researchgate.netrsc.org |

| Maximum Brightness (Yellow OLED) | 250 cd/m² | researchgate.netrsc.org |

| Maximum Current Efficiency (Yellow OLED) | 1.2 cd/A | researchgate.netrsc.org |

| Maximum External Quantum Efficiency (Blue TADF OLED) | 20.9% | researchgate.net |

Development of Fluorescent Chemodosimeters and Probes for Ion Recognition

The ability of the 1,8-naphthyridine scaffold to coordinate with metal ions has been harnessed to develop fluorescent chemodosimeters for ion recognition. nih.govcapes.gov.br These sensors can exhibit high selectivity for specific metal ions.

For example, a fluorescent chemodosimeter based on 1,8-naphthyridine was designed for the rapid detection of Zn(II) and Cu(II) ions. nih.govcapes.gov.br The mechanism involves the hydrolysis of an acetamino group, catalyzed by the metal complex, which leads to a change in the fluorescence signal. nih.gov This results in a highly effective detection method with Zn(II)-selective dual-emission and Cu(II)-selective "ON-OFF" fluorescent behavior. nih.gov

Another approach involves designing probes for the sequential recognition of multiple ions. A 1,8-naphthalimide-based fluorescent chemosensor was developed for the sequential detection of silver (Ag+) and sulfide (B99878) (S2-) ions. rsc.org The fluorescence of the probe is initially quenched by Ag+ and then restored upon the addition of S2-, which has a stronger affinity for Ag+. rsc.org Such probes have potential applications in environmental monitoring and bioimaging. rsc.org

Supramolecular Assemblies, Helical Foldamers, and Macrocycles

The rigid and planar structure of the 1,8-naphthyridine unit makes it an excellent building block for the construction of complex supramolecular architectures, including helical foldamers and macrocycles. acs.orgacs.org These structures are of great interest for their ability to mimic biological systems and for their potential applications in areas such as molecular recognition and catalysis.

Macrocycles, which are cyclic compounds generally containing a ring of at least twelve atoms, represent another important class of molecules derived from 1,8-naphthyridine building blocks. hitgen.com Their constrained yet flexible conformations often lead to high affinity and selectivity for biological targets. hitgen.com The development of synthetic methods for preparing such macrocycles is an active area of research. google.com

Agrochemical Research and Insecticidal Mechanisms

The unique structural features of the 1,8-naphthyridine scaffold have prompted its exploration in the field of agrochemicals, particularly in the development of novel insecticides. By strategically modifying the core structure, researchers have been able to design derivatives with potent activity against various agricultural pests.

Recent research has focused on the synthesis and evaluation of 1,8-naphthyridine derivatives as potential insecticides, drawing inspiration from the well-established neonicotinoid class of pesticides. researchgate.net Neonicotinoids act as agonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects, leading to overstimulation of the nervous system, paralysis, and death. sigmaaldrich.comnih.govnih.gov The structural similarity of the 1,8-naphthyridine core to the heterocyclic component of neonicotinoids has provided a promising avenue for the design of new insecticidal agents.

A study by Shao and colleagues involved the synthesis of a series of novel 1,8-naphthyridine derivatives through the hybridization of the 1,8-naphthyridine scaffold with a neonicotinoid core structure. researchgate.net These compounds were then tested for their insecticidal activity against the cowpea aphid (Aphis craccivora), a significant pest of leguminous crops. researchgate.netcabidigitallibrary.orgnih.gov

Several of the synthesized compounds demonstrated significant aphicidal activity. researchgate.net The median lethal concentration (LC₅₀) values for the most active compounds were determined, providing a quantitative measure of their potency. The results indicated that the 1,8-naphthyridine framework can serve as a viable scaffold for developing new insecticides. researchgate.net

**Table 1: Insecticidal Activity of 1,8-Naphthyridine Derivatives against *Aphis craccivora***

| Compound ID | LC₅₀ (mmol/L) |

|---|---|

| 4a | 0.064 |

| 4b | 0.067 |

| 4e | 0.011 |

| 4g | 0.21 |

| 4i | 0.031 |

Data sourced from Shao et al. researchgate.net

The mechanism of action of these 1,8-naphthyridine derivatives is believed to be similar to that of neonicotinoids, targeting the insect nAChRs. sigmaaldrich.comnih.gov The design of these compounds, which incorporates a neonicotinoid-like pharmacophore, supports this hypothesis. By binding to and activating these receptors, the compounds likely disrupt nerve impulse transmission in the target insects, leading to the observed insecticidal effects. sigmaaldrich.comnih.gov Further mechanistic studies are needed to fully elucidate the specific interactions between these 1,8-naphthyridine derivatives and the insect nAChR subtypes.

Corrosion Inhibition Studies and Surface Interactions

The presence of nitrogen heteroatoms and π-electrons in the 1,8-naphthyridine ring system makes these compounds promising candidates for corrosion inhibitors, particularly for metals in acidic environments. These molecules can adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

Research into the corrosion inhibition properties of 1,8-naphthyridine derivatives has demonstrated their effectiveness for mild steel in hydrochloric acid (HCl) solutions. nih.govresearchgate.netresearchgate.net The inhibition efficiency is dependent on the concentration of the inhibitor and the specific molecular structure of the derivative.

One study investigated the corrosion inhibition performance of an ionic liquid based on 2,3-diphenyl-1,8-naphthyridine for Q235 steel in 1 M HCl. nih.govnih.gov The results, obtained through weight loss measurements and electrochemical techniques, showed a high inhibition efficiency, reaching up to 96.95% at a concentration of 1 mM. nih.govnih.gov

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have provided insights into the mechanism of corrosion inhibition. nih.govresearchgate.netresearchgate.net Potentiodynamic polarization measurements indicate that 1,8-naphthyridine derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, often with a more pronounced effect on the cathodic process. nih.govresearchgate.netresearchgate.net

The adsorption of these inhibitor molecules onto the metal surface is a key aspect of their protective action. This adsorption process is often found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the steel surface. researchgate.netresearchgate.net The interaction between the inhibitor and the metal surface can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation through the lone pair electrons of the nitrogen atoms and the π-electrons of the aromatic rings).

Quantum chemical calculations have also been employed to correlate the molecular structure of 1,8-naphthyridine derivatives with their inhibition efficiency. researchgate.net These theoretical studies help in understanding the electronic properties of the molecules that govern their interaction with the metal surface, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netosti.gov

Table 2: Corrosion Inhibition Data for a 1,8-Naphthyridine Derivative

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Inhibition Type | Adsorption Isotherm |

|---|---|---|---|---|

| [1,8-Nap][CETSA] | 1 | 96.95 | Mixed-type (mainly cathodic) | - |

Data for [1,8-Nap][CETSA] (an ionic liquid of 2,3-diphenyl-1,8-naphthyridine) on Q235 steel in 1 M HCl. Sourced from Li et al. nih.gov

The surface morphology of the metal in the presence and absence of the inhibitor has been examined using techniques like scanning electron microscopy (SEM). nih.govresearchgate.net These analyses typically show a much smoother surface for the metal protected with the 1,8-naphthyridine derivative compared to the severely corroded surface of the unprotected metal, visually confirming the formation of a protective film. nih.govresearchgate.net

Future Perspectives and Emerging Research Avenues

Development of Novel and Green Synthetic Methodologies

The synthesis of 1,8-naphthyridine (B1210474) derivatives has traditionally involved methods that can be harsh or environmentally taxing. The future in this area points towards the development of more efficient, sustainable, and "green" synthetic routes.

Recent advancements include single-step, three-component condensation reactions conducted at room temperature, which offer a facile and mild approach to synthesizing 1,8-naphthyridine derivatives. organic-chemistry.org Another promising green methodology is the use of water as a solvent, facilitated by an inexpensive and biocompatible ionic liquid catalyst, allowing for gram-scale synthesis via the Friedlander reaction. acs.org Researchers have also explored solvent-free conditions using ceric ammonium (B1175870) nitrate (B79036) for the synthesis of 1,8-naphthyridine-3-carbonitriles, further reducing the environmental impact of chemical production. acs.org These methods not only improve yield and reduce reaction times but also align with the principles of green chemistry by minimizing waste and avoiding hazardous organic solvents. acs.org

Future work will likely focus on expanding the substrate scope of these green methods, exploring novel catalytic systems (such as biocatalysis or photocatalysis), and developing continuous flow processes for the large-scale, sustainable production of 1,8-naphthyridine-4-carbonitrile and its analogues.

Integration of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

The characterization of newly synthesized 1,8-naphthyridine derivatives is routinely performed using a suite of spectroscopic techniques, including Fourier-transform infrared (FT-IR), Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR), and mass spectrometry (MS). nih.govrsc.orgrsc.org These methods are crucial for confirming the chemical structure and purity of the final compounds. rsc.orgrsc.org

The next frontier lies in the integration of advanced, time-resolved spectroscopic techniques to probe reaction mechanisms in real time. For instance, in-situ FT-IR or Raman spectroscopy could monitor the formation and consumption of intermediates during the synthesis of this compound, providing critical insights into the reaction kinetics and pathway. This understanding is essential for optimizing reaction conditions to improve yield and selectivity.

Furthermore, advanced NMR techniques can elucidate complex structural features and intermolecular interactions. Quantum chemical and spectroscopic investigations on related naphthyridine structures have utilized methods like Vibrational Self-Consistent Field (VSCF) and Potential Energy Distribution (PED) analysis to interpret complex vibrational spectra, which could be applied to the carbonitrile derivative. researchgate.net Such detailed spectroscopic analysis, when combined with computational modeling, provides a powerful tool for understanding the structure-property relationships of these molecules.

Synergistic Application of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is a powerful paradigm for the rational design of new molecules with desired properties. In the context of this compound, this approach is already yielding significant results, particularly in drug discovery.

Researchers are employing molecular hybridization, combining the 1,8-naphthyridine scaffold with other pharmacophores, to design new therapeutic agents. rsc.orgrsc.org This design process is often guided by in-silico studies. Molecular docking is used to predict the binding affinity and orientation of designed ligands within the active site of a biological target, such as the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis. rsc.org These predictions help prioritize which derivatives to synthesize and test, saving time and resources. nih.gov

Following synthesis, the experimental biological evaluation provides crucial feedback for refining the computational models. Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity, are essential for this iterative design cycle. nih.gov For instance, SAR studies on 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives revealed that the addition of a 5-nitrofuran ring significantly enhanced anti-tubercular activity. rsc.orgnih.gov Molecular dynamics (MD) simulations are also used to study the stability and intermolecular interactions of the ligand-protein complex over time, providing a more dynamic picture of the binding event. rsc.org

Exploration of Undiscovered Application Domains and Functional Materials

The 1,8-naphthyridine scaffold is well-known for its diverse biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.gov Derivatives of 1,8-naphthyridine-carbonitrile are being actively investigated for new therapeutic applications.

Recent studies have focused on designing 1,8-naphthyridine-3-carbonitrile analogues as potent anti-mycobacterial agents against Mycobacterium tuberculosis H37Rv, with some derivatives showing promising minimum inhibitory concentration (MIC) values. rsc.orgrsc.orgnih.gov Other research has explored the potential of 1,8-naphthyridine derivatives as anti-Parkinson's agents by targeting the human A2A adenosine (B11128) receptor nih.gov and as ligands for cannabinoid receptors, showing greater affinity for the CB₂ receptor. nih.gov

Beyond medicine, the unique photophysical properties of the 1,8-naphthyridine core suggest potential applications in materials science. The flanking nitrogen atoms make it an excellent binucleating ligand for creating coordination complexes. wikipedia.org Derivatives have been investigated for use as organic light-emitting diodes (OLEDs), indicating a future direction for the development of novel functional materials based on the this compound structure. acs.org

Design of Highly Selective Molecular Tools and Probes for Specific Biological and Chemical Processes

The ability to rationally design and synthesize 1,8-naphthyridine derivatives with high target specificity opens the door to their use as molecular tools and probes. These molecules can be used to investigate the function of specific proteins or to detect the presence of certain analytes.

The development of derivatives with high selectivity for specific receptor subtypes, such as the CB₂ cannabinoid receptor over the CB₁ receptor, is a key area of research. nih.gov This selectivity is crucial for developing therapeutic agents with fewer side effects and for creating precise molecular probes to study the physiological role of these receptors.

Future research will likely focus on attaching fluorescent tags or other reporter groups to the this compound scaffold to create probes for use in bioimaging and diagnostics. The carbonitrile group itself can also participate in specific chemical reactions, potentially allowing for its use in covalent labeling of biological targets or as a reactive handle in the construction of more complex molecular architectures. The targeted design of these molecules, guided by the synergistic computational and experimental approaches described above, will be instrumental in unlocking their full potential as highly selective tools for research and technology. rsc.org

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1,8-Naphthyridine-4-carbonitrile derivatives?

- Methodological Answer : Derivatives are synthesized via condensation reactions, refluxing intermediates (e.g., aldehydes, aryl ketones) with ethyl cyanoacetate in ethanol under acidic or basic conditions. For example, compounds like 8a-d are synthesized by reacting 7-methyl-2-phenyl-naphthyridine precursors with substituted aldehydes and ethyl cyanoacetate . Advanced variants use POCl₃-mediated chlorolysis for nitrile group introduction .

Q. How are this compound derivatives characterized structurally?

- Methodological Answer : Characterization includes:

- Elemental analysis (C, H, N percentages) to verify purity .

- Mass spectrometry (MS) for molecular ion peaks (e.g., m/z 551 for compound 8c ) .

- ¹H/¹³C NMR to confirm substituent positions (e.g., δH 5.61 ppm for hydroxyl groups in 8a ) .

- IR spectroscopy for functional groups like nitriles (C≡N, ~2226 cm⁻¹) and carbonyls (C=O, ~1712 cm⁻¹) .

Q. What hydrolysis conditions convert 1,8-Naphthyridinecarbonitriles to carboxylic acids?

- Methodological Answer : Vigorous acidic conditions (e.g., 9M H₂SO₄ at 130°C) hydrolyze nitriles to carboxylic acids. For example, 4-chloro-1-ethyl-7-methyl-2-oxo-naphthyridine-3-carbonitrile converts to its carboxylic acid derivative in 86% yield .

Advanced Research Questions

Q. How to address discrepancies in elemental analysis data for this compound derivatives?

- Methodological Answer : Discrepancies (e.g., observed C: 70.96% vs. theoretical C: 70.41% in 4g ) arise from incomplete purification or solvent retention. Mitigation strategies include:

- Repeated recrystallization from ethanol or n-butanol .

- TLC monitoring to ensure reaction completion and purity .

- High-resolution MS for accurate mass validation .

Q. What strategies optimize reaction conditions for anti-mycobacterial 1,8-Naphthyridine-3-carbonitrile analogues?

- Methodological Answer : Key optimizations include:

- Stepwise synthesis : Piperidine-mediated cyclization followed by POCl₃ treatment to introduce nitriles .

- Solvent selection : DMF at 120°C for nucleophilic substitution with aryl amines .

- Catalysis : Visible light-mediated four-component reactions for eco-friendly synthesis (e.g., using (Mes-Acr-Me)+ClO₄⁻) .

Q. How do computational tools enhance the design of this compound derivatives?

- Methodological Answer :

- In silico ADMET predictions : Assess drug-likeness, solubility, and bioavailability before synthesis .

- Molecular docking : Predict interactions with biological targets (e.g., mycobacterial enzymes) using PASS analysis .

- DFT calculations : Optimize electronic properties for fluorescence applications (e.g., L-shaped heteroarenes) .

Q. How to resolve contradictions in cytotoxic activity data for naphthyridine derivatives?

- Methodological Answer : Variations in IC₅₀ values (e.g., against MCF7 cells) may stem from:

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂ in 4g ) enhance activity .

- Bioassay protocols : Standardize cell viability assays (MTT/WST-1) and control for solvent toxicity .

- Structural confirmation : Validate active conformers via X-ray crystallography or NOESY NMR .

Methodological Tables

Table 1 : Key Reaction Conditions for Nitrile Introduction

Table 2 : Common Characterization Discrepancies and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。